4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a thiophene derivative with a boronic ester precursor under specific conditions. The reaction may require a catalyst, such as palladium, and an appropriate solvent, such as tetrahydrofuran.
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters to alcohols.
Substitution: Boronic esters can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various coupled products depending on the reactants.
Scientific Research Applications
Chemistry
Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology
Boronic esters can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine
In medicinal chemistry, boronic esters are used to develop drugs and diagnostic agents.
Industry
Boronic esters are used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of boronic esters in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which may impart distinct reactivity and selectivity in chemical reactions compared to other boronic esters.
Properties
Molecular Formula |
C14H21BO3S |
---|---|
Molecular Weight |
280.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(oxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)12-8-7-11(19-12)10-6-5-9-16-10/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
SZPIURVNEDTVGN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3CCCO3 |
Origin of Product |
United States |
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